4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride
CAS No.:
Cat. No.: VC20414796
Molecular Formula: C9H17ClN4S
Molecular Weight: 248.78 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride -](/images/structure/VC20414796.png)
Specification
Molecular Formula | C9H17ClN4S |
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Molecular Weight | 248.78 g/mol |
IUPAC Name | 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H16N4S.ClH/c1-13-6-11-12-9(13)14-8-4-2-7(10)3-5-8;/h6-8H,2-5,10H2,1H3;1H |
Standard InChI Key | WKERQPIVYRCNDZ-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NN=C1SC2CCC(CC2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a cyclohexane ring substituted at the 1-position with an amine group () and at the 4-position with a sulfanyl () bridge connected to a 4-methyl-4H-1,2,4-triazole ring (Figure 1). The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development.
Key Physicochemical Data:
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 248.78 g/mol | |
Molecular Formula | ||
SMILES | Cn1cnnc1SC2CCC(CC2)N.Cl | |
Storage Conditions | -20°C (long-term), -4°C (short-term) | |
Solubility | Not fully characterized |
The absence of detailed melting/boiling points and solubility data in literature underscores the need for further experimental characterization.
Synthesis and Reaction Pathways
The synthesis of this compound likely follows a multi-step strategy common to triazole derivatives. A plausible route involves:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with acetylacetone or analogous reagents generates the 4-methyl-1,2,4-triazole-3-thiol intermediate .
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Sulfanyl Bridging: Reaction of the triazole-thiol with a cyclohexane derivative (e.g., 4-chlorocyclohexan-1-amine) under basic conditions forms the sulfanyl linkage .
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Hydrochloride Salt Formation: Treatment with hydrochloric acid protonates the amine, yielding the final product .
Critical Reaction Parameters:
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Mercury(II) acetate or Mukaiyama reagent may act as thiophiles to facilitate sulfur-based coupling .
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Steric and electronic effects of substituents influence reaction efficiency and regioselectivity .
Industrial and Research Applications
Chemical Intermediate
The compound serves as a building block in synthesizing complex molecules, particularly in pharmaceutical R&D. Its amine and triazole groups enable further functionalization via alkylation, acylation, or cross-coupling reactions .
Drug Discovery
Its structural similarity to isoQC inhibitors positions it as a candidate for oncology-focused drug development. Future studies could explore structure-activity relationships (SAR) to optimize potency and selectivity .
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain unstudied.
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Toxicity Profiles: Acute/chronic toxicity data are needed to assess safety margins.
Research Opportunities
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Analog Synthesis: Introduce substituents on the cyclohexane or triazole rings to modulate bioactivity.
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Mechanistic Studies: Investigate interactions with isoQC, CD47, or other molecular targets using crystallography or binding assays.
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